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molecular formula C12H14ClF2NO B118900 4-(2,4-Difluorobenzoyl)piperidine hydrochloride CAS No. 106266-04-0

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Cat. No. B118900
M. Wt: 261.69 g/mol
InChI Key: QPJONRGTWKXJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804663

Procedure details

A mixture of 12 parts of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride, 12 parts of hydroxylamine hydrochloride and 120 parts of ethanol was stirred at room temperature and 10.5 parts of N,N-diethylenethanamine were added. The whole was stirred and refluxed for 3 hours. After cooling, the precipitated product was filtered off and dried, yielding 11 parts (100%) of (2,4-difluorophenyl)(4-piperidinyl)methanone, oxime (intermediate 3).
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N,N-diethylenethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10]([CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)=[O:11].Cl.NO>C(O)C>[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10]([CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=C(C=CC(=C1)F)C(=O)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N,N-diethylenethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(=O)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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